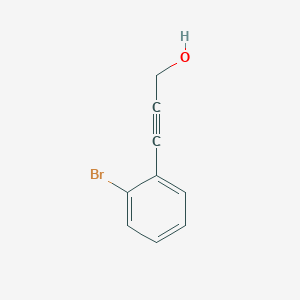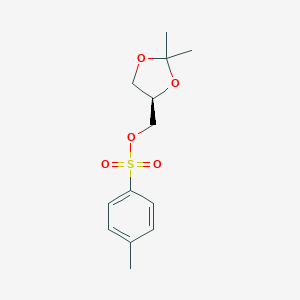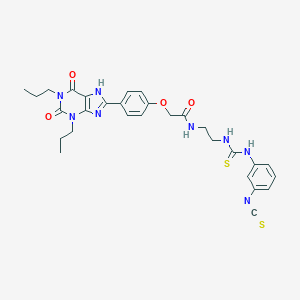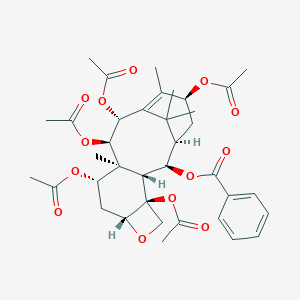
(2aR-(2aalpha,4beta,4abeta,5alpha,6beta,9alpha,11beta,12alpha,12aalpha,12balpha))-3,4,4a,5,6,9,10,11,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,14-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-4,5,6,9,12,12b(2aH)-hexol 4,5,6,9,12b-pentaacetate 12-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dehydroxybaccatin VI is a natural product found in Taxus cuspidata, Taxus chinensis, and Taxus mairei with data available.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Properties
- The compound 8,9,10,11,12,12a,12b-tetradecahydro-6,9,11-trihydroxy-4a,8,13,13-etramethyl-4-triethylsiloxy-7,11-methano-1H-cyclodeca[3,4]benz[1,2b]oxete-12,12b-diyl 12b-acetate 12-benzoate, obtained from 10-deacetylbaccatin III, demonstrates significant structural properties due to the saturation of the C11=C12 bond, leading to a change in the orientation of the C13-OH hydroxy group. This structural change results in a strong hindrance of the hydroxy group, explaining the non-esterification at this position (Chiaroni et al., 1995).
2. Molecular Conformation Analysis
- A comparative study of the conformation of 2'-carbamate taxol, which is a variant of the compound, with known X-ray structures of taxotere and methyl (2R,3S)-N-benzoyl-3-phenylisoserinate, revealed significant differences in the conformation of the C13 side-chain fragment. The carbamate N atom in 2'-carbamate taxol forms intermolecular hydrogen bonds with the taxol core, stabilizing the crystal structure (Gao & Golik, 1995).
3. Isolation and Characterization of Similar Compounds
- Research on Celastrus paniculatus led to the isolation of a new sesquiterpene polyol ester characterized as 1alpha,6beta,8beta-triacetoxy-9beta-benzoyloxydihydro-beta-agarofuran, along with three known compounds. These compounds were found to produce a relaxant effect on the isolated rat ileum, highlighting their potential biological activity (Borbone et al., 2007).
4. Applications in Synthesis and Steroid Modification
- The electrochemical bromination of cholesterol derivatives like 5,6-unsaturated steroids resulted in the formation of 5alpha,6beta-dibromosteroids. This process demonstrates the potential application of the compound in modifying steroids, which could be significant for pharmaceutical and biochemical research (Milisavljević et al., 2005).
5. Anti-Multidrug Resistance Effects
- Euphoportlandols A and B, tetracyclic diterpene polyesters structurally related to the compound, isolated from Euphorbia portlandica, were evaluated for their ability to inhibit multidrug resistance in cancer cells. Both compounds were found to be inhibitors of P-glycoprotein activity, indicating their potential in cancer treatment (Madureira et al., 2006).
Eigenschaften
CAS-Nummer |
125037-14-1 |
|---|---|
Produktname |
(2aR-(2aalpha,4beta,4abeta,5alpha,6beta,9alpha,11beta,12alpha,12aalpha,12balpha))-3,4,4a,5,6,9,10,11,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,14-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-4,5,6,9,12,12b(2aH)-hexol 4,5,6,9,12b-pentaacetate 12-benzoate |
Molekularformel |
C37H46O13 |
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26-,27-,28+,30+,31+,32-,33-,36+,37-/m0/s1 |
InChI-Schlüssel |
JHPBZGSKESVROC-IGIVFXLZSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyme |
1-dehydroxy-baccatin VI 1-dehydroxybaccatin VI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



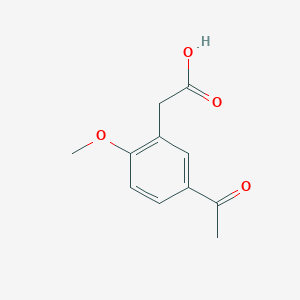
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
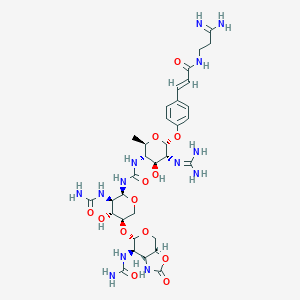

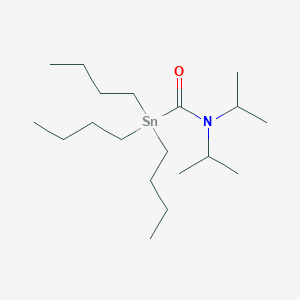
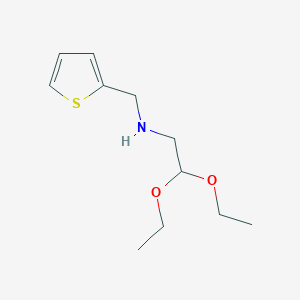
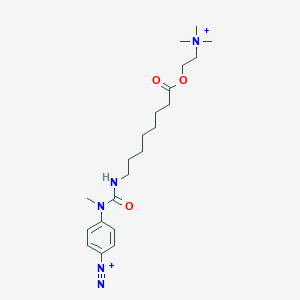
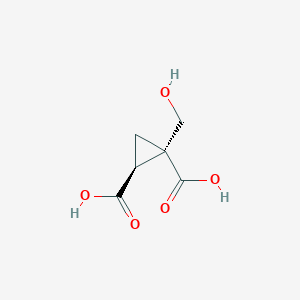
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
